Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound characterized by a unique substitution pattern: a 2,6-difluorobenzoyl imino group at position 2, methyl groups at positions 4 and 6 of the benzothiazole ring, and a methyl acetate moiety at position 3.
Properties
IUPAC Name |
methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S/c1-10-7-11(2)17-14(8-10)27-19(23(17)9-15(24)26-3)22-18(25)16-12(20)5-4-6-13(16)21/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXBLQMKFVSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=C(C=CC=C3F)F)N2CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- The methyl acetate substituent may enhance lipophilicity compared to the carboxylic acid group in azo derivatives, influencing solubility and bioavailability.
Sulfonylurea Methyl Esters (Herbicides)
lists sulfonylurea herbicides like metsulfuron methyl ester and triflusulfuron methyl ester , which share a methyl benzoate group but differ in core heterocycles and functional groups.
Key Differences :
- The triazine core in sulfonylureas enables herbicidal activity, while the benzothiazole core in the target compound may favor biological interactions (e.g., enzyme inhibition or receptor binding).
- The sulfonylurea bridge in herbicides is absent in the target compound, which instead features an imino-acetoxy linkage.
Benzimidazole Derivatives
describes 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazoles , which differ in heterocycle structure and synthesis.
Key Differences :
- The benzothiazole ring (with sulfur) may confer greater aromatic stability compared to benzimidazole .
- Synthesis of benzimidazoles requires sodium metabisulfite and prolonged heating, whereas benzothiazole derivatives (e.g., ) use diazotization at low temperatures.
Crystallographic and Analytical Tools
For example, SHELXL’s robustness in handling high-resolution data could elucidate the target compound’s conformation, particularly the orientation of the 2,6-difluorobenzoyl group.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to maximize yield and purity?
Key parameters include temperature control during imine formation (-35°C to room temperature), stoichiometric ratios (e.g., 1.1 equiv DIPEA for acid scavenging), and sequential reaction steps to prevent side reactions. Purification combines column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization (ethanol/water). TLC monitoring ensures intermediate purity .
Q. Which analytical techniques provide reliable structural validation, and what spectral signatures should be prioritized?
Use HRMS for molecular weight confirmation (≤5 ppm error). ¹H NMR should show benzothiazole protons (δ 7.8–8.2 ppm) and acetate methyl (δ 3.7 ppm). FT-IR verifies carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1620 cm⁻¹) stretches. HPLC (C18 column, acetonitrile/water) confirms purity >95% .
Q. How can researchers ensure regioselective functionalization of the benzothiazole core during structural modifications?
Employ directing groups (e.g., sulfonamides) for electrophilic substitution. Protect reactive sites with tert-butyldimethylsilyl groups prior to dimethylation. Kinetic control via low-temperature reactions (-78°C) minimizes side products, validated by NOESY NMR .
Q. What accelerated stability testing protocols determine shelf-life under various storage conditions?
Follow ICH guidelines: thermal stress (40°C/75% RH for 6 months), photolytic exposure (Option 2), and hydrolytic testing (pH 1–9). Monitor degradation via UPLC-UV (254 nm) and calculate Arrhenius plots for room-temperature stability .
Advanced Research Questions
Q. How can contradictions between in vitro enzyme inhibition and in vivo efficacy be systematically resolved?
Conduct pharmacokinetic profiling (plasma protein binding, liver microsomes), tissue distribution studies (radiolabeled analogs), and metabolite identification (LC-MS/MS). Compare IC50 (cell-free) vs. EC50 (cell-based), accounting for permeability differences via PAMPA assays .
Q. What mechanistic insights guide benzothiazole core formation, and how are side products minimized?
Cyclocondensation of o-aminothiophenol derivatives with carbonyl groups under acidic catalysis (e.g., POCl3). Maintain anhydrous conditions to prevent hydrolysis. DFT calculations predict reactive sites, while quenching isolates intermediates for optimization .
Q. How can QSAR modeling and molecular docking improve predictions of neurological target interactions?
Build 3D-QSAR models (CoMFA/CoMSIA) using 50 analogs, validated via cross-validation (q² >0.6). Dock into homology-modeled receptors (Glide XP), prioritizing hydrogen bonds with catalytic lysine and π-π stacking. Combine with MD simulations for binding stability .
Q. What orthogonal assays validate kinase inhibition while excluding artifacts?
Use biochemical assays (FRET-based ADP detection) with cellular target engagement (CETSA). Include isoform-specific inhibitors in selectivity panels (≥10 kinases). Confirm via CRISPR knockouts and rescue experiments. Counterscreen with catalytically dead kinases .
Q. Methodological Notes
- Synthesis Optimization : Multi-step protocols from analogous benzothiazoles emphasize temperature control and intermediate purification .
- Biological Studies : Prioritize mechanistic validation (e.g., CETSA, CRISPR) over standalone activity assays to exclude false positives .
- Computational Integration : Combine QSAR with experimental data to refine bioactivity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
